molecular formula C18H20N4S B1433709 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine CAS No. 1217487-36-9

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1433709
M. Wt: 324.4 g/mol
InChI Key: VVSQWMGZKWUMNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine, also known as 4M5PPT, is a synthetic compound that has a range of potential applications in scientific research. It is a small molecule that can be used as a substrate or inhibitor in biochemical and physiological studies, as well as in drug development. It has been used in a variety of research projects, including those involving enzyme inhibition, signal transduction, and DNA binding.

Scientific Research Applications

Dual-Action Hypoglycemic Agents

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine and its derivatives have been studied for their potential as dual-action hypoglycemic agents. They have shown significant efficacy in activating both glucokinase (GK) and PPARγ, key targets in diabetes management. In particular, certain derivatives have demonstrated potent activity in reducing glucose levels when administered orally to mice, indicating their potential for treating diabetes (Huihui Song et al., 2011).

Antifungal Applications

Derivatives of this compound have also been synthesized with a focus on their antifungal properties. Investigations have revealed that these compounds exhibit significant biological activity against various fungi such as Aspergillus terreus and Aspergillus niger. The antifungal efficacy of these compounds suggests their potential as valuable antifungal agents, opening avenues for further pharmaceutical development (N. N. Jafar et al., 2017).

Novel Fungicide Discovery

In the search for novel pesticides, certain pyrimidin-4-amine-based derivatives related to 4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine have been discovered. These compounds have demonstrated superior fungicidal activities compared to several commercial fungicides. Their unique modes of action and lack of cross-resistance to other pesticide classes, coupled with low toxicity to mammals, make them promising candidates for agricultural applications (Aiping Liu et al., 2023).

properties

IUPAC Name

4-methyl-5-[2-[2-(4-methylphenyl)propan-2-yl]pyrimidin-4-yl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c1-11-5-7-13(8-6-11)18(3,4)16-20-10-9-14(22-16)15-12(2)21-17(19)23-15/h5-10H,1-4H3,(H2,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSQWMGZKWUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C2=NC=CC(=N2)C3=C(N=C(S3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-(2-(2-p-tolylpropan-2-yl)-pyrimidin-4-yl)thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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